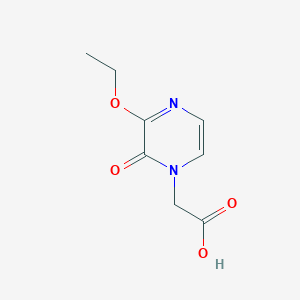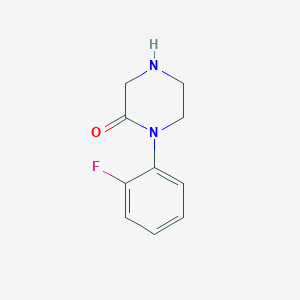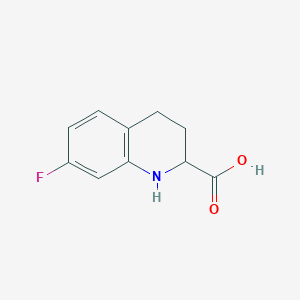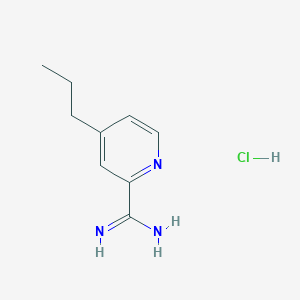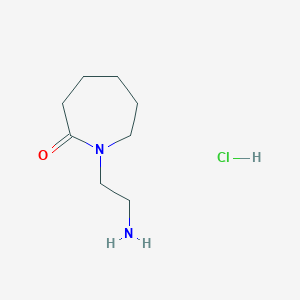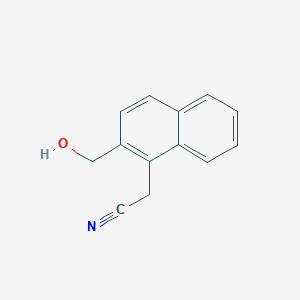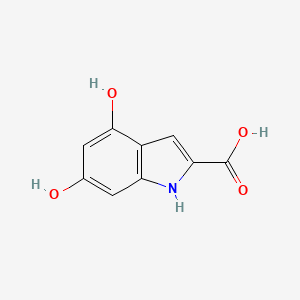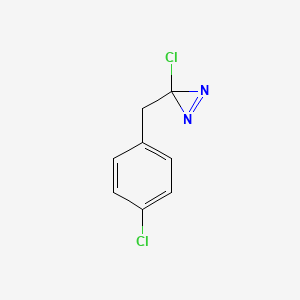
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17266 g/mol This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and an ethanone group at the 3-position, along with an acetic acid moiety
Métodos De Preparación
The synthesis of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine with ethanone under specific reaction conditions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and purity. Detailed reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the synthesis .
Análisis De Reacciones Químicas
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Aplicaciones Científicas De Investigación
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activities. The acetic acid group can participate in acid-base reactions, further influencing its biological effects .
Comparación Con Compuestos Similares
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be compared with similar compounds such as quinoline derivatives and other pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
acetic acid;5-acetyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO2.C2H4O2/c1-5(9)6-2-3-7(10)8-4-6;1-2(3)4/h2-4H,1H3,(H,8,10);1H3,(H,3,4) |
Clave InChI |
QDYVUJGWGJNCAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=O)C=C1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



